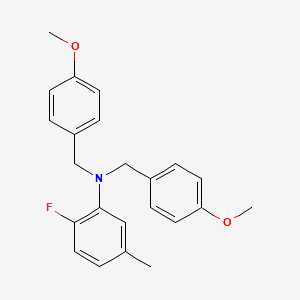

2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline

Description

2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline is a fluorinated aniline derivative featuring a methyl group at the 5-position of the benzene ring and two 4-methoxybenzyl substituents on the nitrogen atom. The fluorine atom at the 2-position introduces electron-withdrawing effects, while the methoxy groups on the benzyl moieties provide electron-donating character, creating a unique electronic profile.

Properties

IUPAC Name |

2-fluoro-N,N-bis[(4-methoxyphenyl)methyl]-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO2/c1-17-4-13-22(24)23(14-17)25(15-18-5-9-20(26-2)10-6-18)16-19-7-11-21(27-3)12-8-19/h4-14H,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEOYGLIFGSBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 2-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Protection: The amine group is protected using a suitable protecting group to prevent unwanted reactions in subsequent steps.

Methoxylation: The protected amine is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the methoxybenzyl groups.

Deprotection: Finally, the protecting group is removed to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized functional groups.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted aniline derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in synthesizing more complex organic molecules, particularly in creating derivatives with enhanced properties.

Biology

- Biological Activity Investigation : Research has indicated that 2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline can interact with biological macromolecules, potentially modulating enzyme activity. It has been explored for its anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways .

Medicine

- Therapeutic Properties : The compound is being investigated for potential therapeutic applications, including:

Industry

- Material Development : It is utilized in developing new materials and as a precursor in synthesizing dyes and pigments, owing to its unique chemical structure and stability.

Case Studies

- Anti-inflammatory Studies : Research has demonstrated that this compound effectively inhibits specific inflammatory pathways in vitro. These studies highlight its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Research : In vitro assays have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism appears linked to modulation of RNA demethylation processes involved in tumor growth regulation .

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline and related compounds:

*Calculated based on formula C₂₂H₂₃FNO₂.

Key Observations :

- Substituent Effects : The target compound shares the N,N-bis(4-methoxybenzyl) motif with compound 2a and the sulfonamide analog , but differs in the core structure (aniline vs. amine or sulfonamide). The methoxybenzyl groups enhance lipophilicity, while the fluorine and methyl groups modulate electronic effects.

- Nitro vs. Methyl : The nitro group in 2-Fluoro-3-methyl-6-nitroaniline introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound.

Spectroscopic Comparisons

NMR and mass spectrometry data from analogs provide insights into expected spectral features:

Table 2: NMR Chemical Shifts (δ, ppm)

Analysis :

- The methoxybenzyl groups in 2a produce distinct aromatic proton signals (6.90–7.26 ppm) and a singlet for OCH₃ at 3.82 ppm. Similar patterns are expected for the target compound.

- The absence of cyanomethyl groups in the target compound would eliminate the 3.58 ppm signal seen in 2a, replaced by methyl and fluorine-related shifts.

Biological Activity

2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro group and two methoxybenzyl substituents, contributing to its distinct chemical behavior. The presence of the fluorine atom often enhances lipophilicity and biological activity, making it a valuable candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation and potential therapeutic effects in diseases characterized by excessive inflammation.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that are critical in cancer progression and other diseases.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been investigated for its effects on cell proliferation and apoptosis in various cancer cell lines.

- Case Study : In vitro studies demonstrated that the compound significantly inhibited the growth of human cancer cell lines, with IC50 values indicating effective dosage ranges for therapeutic applications.

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been a focal point in several studies. Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases.

- Data Table: Anti-inflammatory Effects

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12 | COX-2 |

| Aspirin | 15 | COX-1 |

| Ibuprofen | 20 | COX-2 |

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Case Study : In one study, the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.